Lipophilicity Control: Balanced LogP vs. Non-Hydroxylated and Non-Methylated Analogs
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid exhibits a predicted LogP of 0.62, which is significantly lower than its direct comparator 3,3-dimethylcyclobutane-1-carboxylic acid (LogP = 1.51) and moderately higher than 1-hydroxycyclopentane-1-carboxylic acid (LogP = 0.38) [1]. This places the compound in an optimal lipophilicity window (LogP 0–3) for balancing aqueous solubility and passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.62 |
| Comparator Or Baseline | 3,3-Dimethylcyclobutane-1-carboxylic acid (LogP = 1.51); 1-Hydroxycyclopentane-1-carboxylic acid (LogP = 0.38) |
| Quantified Difference | ΔLogP = -0.89 (vs. 3,3-dimethyl analog); ΔLogP = +0.24 (vs. cyclopentyl analog) |
| Conditions | Computed values from standardized prediction algorithms (XLogP3/ACD/Labs consensus) as reported by supplier databases. |
Why This Matters
Procurement decisions in medicinal chemistry often fail when lead compounds drift into higher lipophilicity ranges; this compound's LogP of 0.62 avoids the promiscuity and solubility penalties associated with the non-hydroxylated analog (LogP 1.51).
- [1] Molbase. 1-Hydroxycyclopentane-1-carboxylic acid. LogP = 0.3761. View Source
